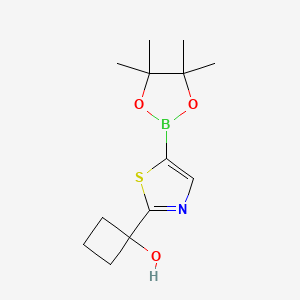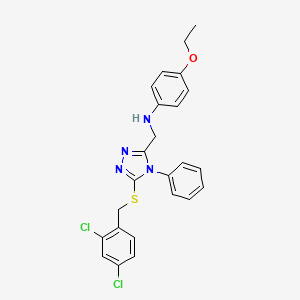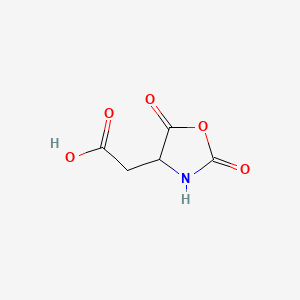
2,5-Dioxooxazolidine-4-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioxooxazolidine-4-acetic acid is a heterocyclic compound with the molecular formula C5H5NO5. It is characterized by the presence of an oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxooxazolidine-4-acetic acid typically involves the reaction of Nα-Cbz-aspartic acid with formaldehyde. This reaction forms (S)-2-{3-[(benzyloxy)carbonyl]-5-oxooxazolidin-4-yl}acetic acid in high yield . The α-carboxyl group in this compound is protected from reaction with electrophilic reagents, allowing the second carboxyl group to remain free for further reactions.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the compound can be synthesized on a larger scale using similar synthetic routes as described above, with appropriate scaling of reagents and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dioxooxazolidine-4-acetic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the oxazolidine ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the oxazolidine ring.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include formaldehyde, pentafluorophenyl trifluoroacetate, and pyridine . Reaction conditions often involve the use of solvents such as dichloromethane and drying agents like magnesium sulfate.
Major Products Formed: The major products formed from these reactions include dipeptides and N-(hydroxymethyl-amino)succinimide, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,5-Dioxooxazolidine-4-acetic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2,5-Dioxooxazolidine-4-acetic acid involves its ability to protect the α-carboxyl group of aspartic acid from reaction with electrophilic reagents . This protection allows for selective reactions at other functional groups, facilitating the synthesis of complex peptide derivatives. The compound’s molecular targets and pathways are primarily related to its role in peptide synthesis and modification.
Comparación Con Compuestos Similares
Benzyl (S)-2,5-dioxooxazolidine-4-acetate: This compound is used in the synthesis of PEG-poly(aspartate) block copolymer micelles in cancer cells.
Oxazolidinones: These compounds are widely used as chiral auxiliaries in asymmetric synthesis.
Uniqueness: 2,5-Dioxooxazolidine-4-acetic acid is unique due to its specific structure and ability to protect the α-carboxyl group of aspartic acid, making it a valuable intermediate in peptide synthesis. Its versatility in various chemical reactions and applications in multiple fields further highlights its uniqueness.
Propiedades
Número CAS |
6542-24-1 |
|---|---|
Fórmula molecular |
C5H5NO5 |
Peso molecular |
159.10 g/mol |
Nombre IUPAC |
2-(2,5-dioxo-1,3-oxazolidin-4-yl)acetic acid |
InChI |
InChI=1S/C5H5NO5/c7-3(8)1-2-4(9)11-5(10)6-2/h2H,1H2,(H,6,10)(H,7,8) |
Clave InChI |
XIEMOTJBRREIBH-UHFFFAOYSA-N |
SMILES canónico |
C(C1C(=O)OC(=O)N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


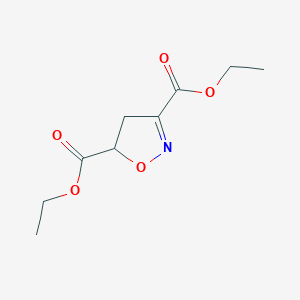
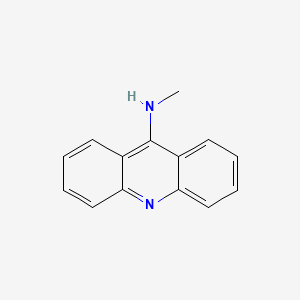


![Methyl 2-(2-(4-(benzyloxy)phenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11771019.png)
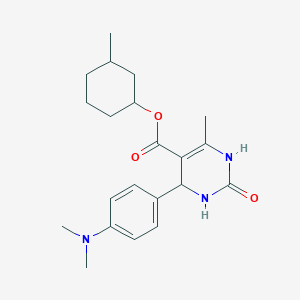
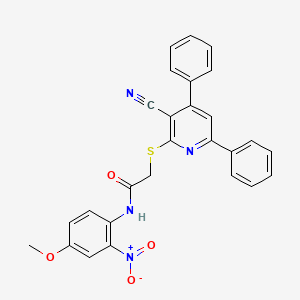
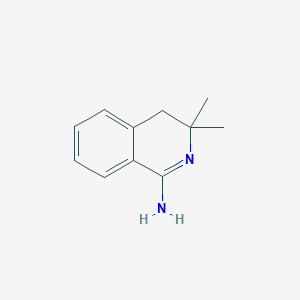
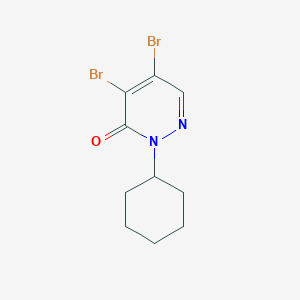
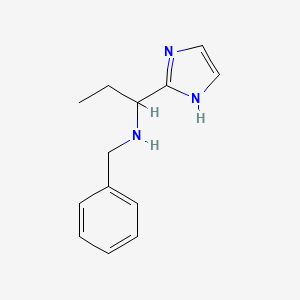

![1,6-Dihydropyrrolo[2,3-b]pyrrole](/img/structure/B11771043.png)
